(E)-2-phenyl-N-[2-(4-phenylpiperazin-1-yl)propyl]ethenesulfonamide
Descripción
(E)-2-phenyl-N-[2-(4-phenylpiperazin-1-yl)propyl]ethenesulfonamide is a sulfonamide derivative characterized by an ethene backbone, a phenyl group at the 2-position, and a 4-phenylpiperazine moiety linked via a propyl chain.
Propiedades
IUPAC Name |
(E)-2-phenyl-N-[2-(4-phenylpiperazin-1-yl)propyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c1-19(18-22-27(25,26)17-12-20-8-4-2-5-9-20)23-13-15-24(16-14-23)21-10-6-3-7-11-21/h2-12,17,19,22H,13-16,18H2,1H3/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGLRWGDPCIWIT-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C=CC1=CC=CC=C1)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNS(=O)(=O)/C=C/C1=CC=CC=C1)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(E)-2-phenyl-N-[2-(4-phenylpiperazin-1-yl)propyl]ethenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticonvulsant properties, anticancer effects, and structure-activity relationships (SAR).
1. Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant activity of derivatives related to (E)-2-phenyl-N-[2-(4-phenylpiperazin-1-yl)propyl]ethenesulfonamide. A significant study synthesized various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their anticonvulsant properties using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in animal models. The results indicated that certain derivatives exhibited protective effects against seizures at doses of 100 mg/kg and 300 mg/kg, with the highest activity observed for specific compounds at different time intervals post-administration .
Table 1: Anticonvulsant Activity Summary
| Compound ID | Dose (mg/kg) | MES Test Protection | Time Interval |
|---|---|---|---|
| 19 | 300 | Yes | 0.5 h |
| 19 | 100 | Yes | 4 h |
| 14 | 100 | Yes | 4 h |
| 24 | 100 | Yes | 0.5 h |
The study found that more lipophilic compounds tended to show delayed onset of action, which may be attributed to their distribution properties within the central nervous system (CNS) .
2. Anticancer Activity
(E)-N-Aryl-2-ethene-sulfonamide derivatives, including (E)-2-phenyl-N-[2-(4-phenylpiperazin-1-yl)propyl]ethenesulfonamide, have been investigated for their anticancer properties. A quantitative structure–activity relationship (QSAR) study demonstrated that these compounds can inhibit cancer cell proliferation effectively. The analysis utilized multiple linear regression and principal components analysis to correlate molecular descriptors with biological activity, revealing significant electronic and steric factors influencing efficacy .
Table 2: QSAR Model Results
| Descriptor Type | Influence on Activity |
|---|---|
| Electronic Descriptors | Significant |
| Steric Descriptors | Significant |
The study reported a correlation coefficient , indicating a strong relationship between molecular structure and anticancer activity .
3. Structure-Activity Relationship (SAR)
The biological activity of (E)-2-phenyl-N-[2-(4-phenylpiperazin-1-yl)propyl]ethenesulfonamide can be influenced by modifications to its structure. SAR studies suggest that alterations in the phenyl ring or substituents on the piperazine moiety can significantly affect both anticonvulsant and anticancer activities. For example, exchanging the phenylpiperazine moiety with other piperazine derivatives led to decreased anticonvulsant activity .
Table 3: Structure Modifications and Activity
| Modification | Effect on Anticonvulsant Activity |
|---|---|
| Phenylpiperazine → Benzylpiperazine | Decreased |
| Phenylpiperazine → Hydroxyethylpiperazine | Decreased |
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Ethenesulfonamide Derivatives
(E)-2-(5-Chlorothien-2-yl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}ethenesulfonamide ()
- Core Structure : Shares the ethenesulfonamide backbone but substitutes the phenyl group with a 5-chlorothienyl ring.
- Substituents : Incorporates a morpholinyl-oxopyrrolidinyl group instead of 4-phenylpiperazine.
- Pharmacology: Explicitly noted as a Factor Xa inhibitor, highlighting the role of sulfonamide geometry in enzyme binding.
- Key Differences :
Piperazine-Containing Compounds
2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (Impurity B, )
- Core Structure : Replaces the ethenesulfonamide with a triazolopyridine ring.
- Substituents : Retains the 4-phenylpiperazine-propyl chain, a feature shared with the target compound.
- Functional Impact: The triazolopyridine core may confer higher metabolic stability but reduced hydrogen-bonding capacity compared to the sulfonamide group.
Structural and Pharmacological Data Table
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
